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Compound of Interest

Compound Name: Spiro[3.4]octan-6-ol

Cat. No.: B14898064

For Immediate Release

This technical guide provides a summary of available spectroscopic data for the spirocyclic
compound, Spiro[3.4]octan-6-ol. The information is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis. Due to the limited
availability of public experimental data for this specific molecule, this document primarily
presents predicted mass spectrometry data and outlines standard experimental protocols for
acquiring comprehensive spectroscopic information.

Molecular Structure and Properties

Spiro[3.4]octan-6-ol is a bicyclic alcohol with a molecular formula of CsH140 and a molecular
weight of 126.20 g/mol . Its structure consists of a cyclobutane ring and a cyclopentanol ring
sharing a single carbon atom (the spiro center).

Caption: Molecular structure of Spiro[3.4]octan-6-ol.

Spectroscopic Data

A comprehensive search of publicly available databases did not yield experimental Nuclear
Magnetic Resonance (NMR) or Infrared (IR) spectra for Spiro[3.4]octan-6-ol. The following
section details the available predicted mass spectrometry data.

Mass Spectrometry (MS)
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Predicted mass spectrometry data for various adducts of Spiro[3.4]octan-6-ol is available and
summarized in the table below. This data is useful for identifying the molecule in mass
spectrometry experiments.

Adduct Predicted m/z
[M+H]* 127.11174
[M+NaJ* 149.09368
[M-H]~ 125.09718
[M+NHa]* 144.13828
[M+K]* 165.06762
[M+H-H20]* 109.10172
[M]* 126.10391
M]- 126.10501

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the key spectroscopic data
for a compound such as Spiro[3.4]octan-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de, or D20) in a standard 5 mm NMR tube. The
choice of solvent depends on the solubility of the analyte and should be free of interfering
signals.

e 1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.
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e 13C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due
to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of
scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton
decoupling is typically used to simplify the spectrum.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: If the compound is a liquid, a thin film can be placed between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

o Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with
anhydrous KBr powder (approx. 100 mg) and press the mixture into a thin, transparent
pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample
directly on the ATR crystal.

o Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the empty sample holder (or pure solvent) should be
recorded and subtracted from the sample spectrum.

o Data Analysis: Identify characteristic absorption bands corresponding to functional groups
present in the molecule, such as the O-H stretch of the alcohol and C-H and C-C stretches of
the aliphatic rings.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source. Common techniques include:

o Electron lonization (El): For volatile and thermally stable compounds.
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o Electrospray lonization (ESI): For less volatile or thermally labile compounds, often from a
liquid chromatography eluent.

o Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, providing
separation prior to mass analysis.

o Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight, or ion trap).

o Data Interpretation: Identify the molecular ion peak (M* or adducts like [M+H]*) to determine
the molecular weight. Analyze the fragmentation pattern to gain structural information.
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Caption: General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of Spiro[3.4]octan-6-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14898064+#spectroscopic-data-of-spiro-3-4-octan-6-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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